molecular formula C19H17N3O4 B3954522 N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE

N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE

Cat. No.: B3954522
M. Wt: 351.4 g/mol
InChI Key: MUPYHMVATKTXSZ-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide moiety, which is a common structural motif in medicinal chemistry due to its stability and reactivity.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(23)21(2)14-9-7-13(8-10-14)20-17(24)11-22-18(25)15-5-3-4-6-16(15)19(22)26/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPYHMVATKTXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE typically involves the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.

    Acetylation: The phthalimide intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetyl group.

    Amidation: The acetylated phthalimide is reacted with N-methylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and acetyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced derivatives with hydroxyl groups.

    Substitution Products: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • N-(4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-2-NITRO-PHENYL)-ACETAMIDE
  • 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAL
  • 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(4-IODO-PHENYL)-ACETAMIDE

Comparison:

  • Structural Similarity: These compounds share the phthalimide moiety, contributing to their similar chemical properties.
  • Unique Features: N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE is unique due to the presence of both acetyl and N-methyl groups, which may enhance its reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE

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